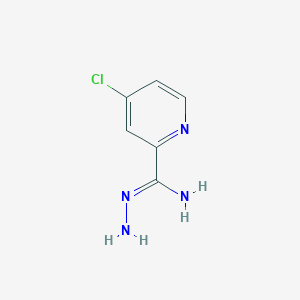

N-amino-4-chloropyridine-2-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-amino-4-chloropyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHVCNJYBNOYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=C1Cl)/C(=N/N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N Amino 4 Chloropyridine 2 Carboximidamide

De Novo Synthesis Approaches for the N-amino-4-chloropyridine-2-carboximidamide Scaffold

The de novo synthesis of this compound is a process that builds the molecule from simpler, readily available starting materials. This approach allows for precise control over the placement of functional groups on the pyridine (B92270) ring.

Precursor Selection and Optimization for Pyridine Ring Functionalization

The judicious selection of a starting material is paramount for the successful synthesis of the target compound. A common and economically viable precursor for this synthesis is 4-chloropyridine-2-carbonitrile (B100596). mdpi.comacs.org Alternatively, 4-chloropyridine-2-carboxamide (B108429) can also serve as a key intermediate. guidechem.comnih.gov The synthesis of these precursors often begins with more fundamental pyridine derivatives. For instance, 4-chloropyridine-2-carboxylic acid can be synthesized from 4-chloro-2-methylpyridine (B118027) through an oxidation reaction. wikipedia.org This carboxylic acid can then be converted to the corresponding amide or nitrile.

The synthesis of 4-chloropyridine-2-carbonitrile can be achieved from 4-chloropyridine-2-carboxamide through a dehydration reaction. guidechem.com A common method involves dissolving the carboxamide in a suitable solvent like ethyl acetate (B1210297) and treating it with a dehydrating agent such as trifluoroacetic anhydride (B1165640) at low temperatures. mdpi.com

Table 1: Key Precursors and their Synthesis Methods

| Precursor Name | Starting Material | Key Reagents | Typical Yield | Reference |

| 4-Chloropyridine-2-carboxylic acid | 4-Chloro-2-methylpyridine | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | Moderate to Good | wikipedia.org |

| 4-Chloropyridine-2-carboxamide | 4-Chloropyridine-2-carboxylic acid methyl ester | Concentrated ammonium (B1175870) hydroxide (B78521) | 89% | guidechem.com |

| 4-Chloropyridine-2-carbonitrile | 4-Chloropyridine-2-carboxamide | Trifluoroacetic anhydride, Triethylamine | 90% | mdpi.com |

Formation of the Carboximidamide Moiety: Advanced Synthetic Transformations

The carboximidamide functional group, also known as an amidine, can be constructed through several advanced synthetic transformations. A prominent method is the Pinner reaction, which proceeds via an imidate intermediate. nih.gov

In this pathway, the precursor 4-chloropyridine-2-carbonitrile is reacted with an alcohol, such as ethanol (B145695), in the presence of a strong acid like hydrogen chloride. This reaction forms the corresponding ethyl imidate, specifically ethyl 4-chloropyridine-2-carboximidate, as a Pinner salt. nih.gov This intermediate is typically not isolated but is directly treated with ammonia (B1221849) or an amine to yield the desired carboximidamide. nih.gov

Alternatively, the carboximidamide can be synthesized from the corresponding carboxamide. The 4-chloropyridine-2-carboxamide can be converted to an imidoyl chloride by treatment with a chlorinating agent like phosphorus pentachloride. The subsequent reaction of the imidoyl chloride with an amine affords the carboximidamide.

Table 2: Methods for Carboximidamide Formation

| Starting Material | Key Intermediate | Key Reagents | Product | Reference |

| 4-Chloropyridine-2-carbonitrile | Ethyl 4-chloropyridine-2-carboximidate (Pinner salt) | Ethanol, HCl, then Ammonia | 4-Chloropyridine-2-carboximidamide | nih.gov |

| 4-Chloropyridine-2-carboxamide | 4-Chloro-2-(chloro(imino)methyl)pyridine | PCl₅, then Ammonia | 4-Chloropyridine-2-carboximidamide | - |

Introduction of the N-amino Group: Strategic Amination Methodologies

The introduction of the N-amino group onto the pyridine ring is a critical step. A strategic approach involves the direct amination of a suitable precursor. One of the most effective methods for this transformation is the palladium-catalyzed amination of a halopyridine with a hydrazine (B178648) derivative. nih.gov

In a potential synthetic route, the 4-chloropyridine-2-carboximidamide could be subjected to a palladium-catalyzed cross-coupling reaction with a protected hydrazine, such as di-tert-butyl hydrazodiformate, followed by deprotection to reveal the N-amino group. nih.gov The choice of a suitable chelating phosphine (B1218219) ligand is crucial for the success of this catalytic amination. nih.gov

Another strategy involves the formation of an N-aminopyridinium salt. The pyridine nitrogen can be activated by reaction with an electrophilic aminating reagent like hydroxylamine-O-sulfonic acid or O-(2,4-dinitrophenyl)hydroxylamine, forming an N-aminopyridinium salt. orgsyn.org Subsequent transformations could then yield the desired product.

Table 3: Strategic Amination Methodologies

| Substrate | Method | Key Reagents | Product Moiety | Reference |

| 4-Chloropyridine (B1293800) derivative | Palladium-catalyzed amination | Hydrazine derivative, Pd catalyst, phosphine ligand | N-Amino group | nih.gov |

| Pyridine derivative | N-Aminopyridinium salt formation | Hydroxylamine-O-sulfonic acid | N-Aminopyridinium salt | orgsyn.org |

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The isolation and purification of the synthetic intermediates and the final this compound are crucial for obtaining a product of high purity. Standard laboratory techniques such as extraction, crystallization, and chromatography are employed.

For aminopyridine derivatives, which can be basic, purification can often be achieved by crystallization from a suitable solvent system. nih.gov For instance, crude 3-aminopyridine (B143674) can be purified by dissolving it in a mixture of benzene (B151609) and ligroin, treating it with decolorizing agents like Norit and sodium hydrosulfite, followed by slow cooling to induce crystallization. nih.gov

Cation-exchange chromatography is another powerful technique for the purification of aminopyridine derivatives, especially for removing excess reagents from the reaction mixture. nih.gov This method is particularly suitable for the purification of pyridylaminated compounds and can be scaled up for larger preparations. nih.gov The choice of the ion-exchange resin and the elution buffer is critical for achieving good separation.

Alternative Synthetic Routes and Methodological Innovations

In addition to the classical de novo synthesis, alternative routes and methodological innovations are continually being explored to improve the efficiency, safety, and environmental impact of the synthesis of pyridine derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and several multicomponent reactions for the synthesis of substituted pyridines have been successfully carried out in aqueous media. psu.edugoogle.com The use of water as a solvent can be facilitated by surfactants. psu.edu

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and improve yields. psu.edu One-pot, multicomponent reactions under microwave irradiation represent an efficient and environmentally friendly approach to constructing highly substituted pyridine rings. psu.edu For example, a four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation in ethanol has been shown to produce pyridine derivatives in excellent yields and short reaction times. psu.edu

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Pyridine Synthesis | Advantages | Reference |

| Use of Safer Solvents | "On-water" multicomponent reactions | Environmentally benign, low cost | psu.edugoogle.com |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, improved yields | psu.edu |

| Atom Economy | One-pot multicomponent reactions | High efficiency, reduced waste | psu.edu |

Catalytic Approaches to this compound Synthesis

No specific research data is available for the catalytic synthesis of this compound.

Chemo- and Regioselectivity in the Synthesis of this compound

No specific research data is available regarding the chemo- and regioselectivity in the synthesis of this compound.

Chemical Reactivity, Derivatization, and Transformation Studies of N Amino 4 Chloropyridine 2 Carboximidamide

Reactivity of the Carboximidamide Functionality in N-amino-4-chloropyridine-2-carboximidamide

The carboximidamide functional group is a key locus of reactivity in this compound. Its chemical behavior is significantly influenced by the adjacent N-amino group and the electron-withdrawing nature of the pyridine (B92270) ring.

Nucleophilic and Electrophilic Reactivity Profiles

The carboximidamide moiety possesses both nucleophilic and electrophilic characteristics. The imino nitrogen, with its lone pair of electrons, can act as a nucleophile. Conversely, the amidinic carbon is electrophilic and susceptible to attack by nucleophiles. The protonation of the nitrogen atoms under acidic conditions enhances the electrophilicity of the carbon center.

The N-amino group, being a strong electron-donating group, increases the electron density on the pyridine ring and, by extension, can modulate the reactivity of the carboximidamide. N-aminopyridinium salts are recognized as bifunctional reagents, exhibiting both N-centered nucleophilicity and latent electrophilic or radical reactivity. rsc.orgnih.gov This bifunctionality can be extrapolated to the N-amino-carboximidamide system.

Hydrolysis and Solvolysis Mechanisms of the Carboximidamide

The hydrolysis of the carboximidamide group in this compound can proceed under both acidic and basic conditions, analogous to the hydrolysis of amides. youtube.com

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the carboximidamide. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an amine. A subsequent acid-base reaction between the carboxylic acid and the base can occur. youtube.com

The rate and mechanism of hydrolysis can be influenced by steric hindrance and the electronic effects of the substituents on the pyridine ring.

Cyclization Reactions Involving the N-amino Carboximidamide System

The N-amino carboximidamide system is a versatile precursor for the synthesis of fused heterocyclic systems, particularly triazolopyridines. The presence of the adjacent N-amino and carboximidamide functionalities provides a reactive scaffold for intramolecular cyclization reactions.

One common pathway involves the reaction of the N-amino group with a suitable one-carbon synthon, followed by cyclization. For instance, treatment with an orthoester or a similar reagent can lead to the formation of a triazole ring fused to the pyridine core. The synthesis of rsc.orgstackexchange.comacs.orgtriazolo[4,3-a]pyridines can be achieved through the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, a reaction pathway that highlights the potential for cyclization in related systems. organic-chemistry.org

Furthermore, N-aminopyridinium ylides, which can be generated from N-aminopyridines, are known to undergo [3+2] cycloaddition reactions to form pyrazolo[1,5-a]pyridine (B1195680) derivatives. rsc.org This reactivity suggests that the N-amino group in the target molecule could be derivatized to an ylide and subsequently undergo cycloaddition.

Reactivity of the Pyridine Nucleus and Chlorine Substituent

The pyridine ring in this compound is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Core

The 4-position of the pyridine ring is a prime site for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. stackexchange.comvaia.com This stabilization is particularly effective when the attack occurs at the 2- or 4-positions, as the negative charge can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqvaia.com

The reaction of 4-chloropyridine (B1293800) with nucleophiles like dimethylamine (B145610) proceeds via an SNAr mechanism to yield the corresponding 4-substituted pyridine. vaia.com The presence of the N-amino and carboximidamide groups on the ring can further influence the rate and regioselectivity of these substitution reactions.

Functional Group Interconversions at the 4-Chloro Position

The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, allowing for a wide range of functional group interconversions. These reactions are typically carried out in the presence of a base and can be facilitated by the use of Lewis acids to further activate the pyridine ring. bath.ac.uk

Common nucleophiles used for the displacement of the 4-chloro substituent include amines, alkoxides, and thiols. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired substitution products.

Below is a table summarizing representative nucleophilic aromatic substitution reactions on a 4-chloropyridine core, which are analogous to the expected reactivity of this compound.

| Entry | Nucleophile | Product | Reference |

| 1 | Dimethylamine | 4-Dimethylaminopyridine | vaia.com |

| 2 | Methanol | 4-Methoxypyridine | bath.ac.uk |

| 3 | Ethanol (B145695) | 4-Ethoxypyridine | bath.ac.uk |

| 4 | Propanol | 4-Propoxypyridine | bath.ac.uk |

Reactivity of the N-amino Group and Its Derivatives

The N-amino group, being a hydrazine (B178648) derivative attached to an electron-deficient pyridine ring, is a key site for chemical modifications. Its reactivity is influenced by the electronic properties of the pyridine nucleus and the other substituents.

The N-amino group of N-aminopyridines is known to participate in condensation reactions with various carbonyl compounds. For instance, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives in dimethylformamide (DMF) has been shown to yield unexpected condensation products, suggesting a Mannich-type reaction pathway. scielo.org.mx It is plausible that this compound would undergo similar reactions with aldehydes and ketones to form the corresponding hydrazones. The general scheme for such a condensation reaction is presented below:

Scheme 1: Postulated Condensation Reaction of this compound

Where R and R' can be various organic substituents.

Furthermore, the amidation of the N-amino group can be achieved through acylation with acid chlorides or anhydrides. This reaction would lead to the formation of N-acylamino derivatives, which could serve as intermediates for further functionalization. The reactivity of the N-amino group in N-aminopyridinium salts towards electrophiles like acylating agents has been demonstrated, supporting the feasibility of this transformation. nih.gov

A summary of potential condensation and amidation reactions is provided in the table below.

| Reagent | Product Type | Potential Reaction Conditions |

| Aldehyde (e.g., Benzaldehyde) | Hydrazone | Acid or base catalysis, reflux in a suitable solvent like ethanol. |

| Ketone (e.g., Acetone) | Hydrazone | Similar to aldehydes, may require slightly harsher conditions. |

| Acid Chloride (e.g., Acetyl chloride) | N-acylamino derivative | Base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. |

| Anhydride (B1165640) (e.g., Acetic anhydride) | N-acylamino derivative | Can be performed with or without a catalyst, often with heating. |

This table presents hypothetical reactions based on the known reactivity of similar compounds.

The N-amino group can be a precursor to nitrogen-centered radicals, which are highly reactive intermediates in organic synthesis. nih.govresearcher.life N-aminopyridinium salts, which are structurally related to the protonated form of this compound, have been shown to generate amidyl radicals upon single-electron transfer. researcher.liferesearchgate.net These radicals can then participate in various C-H amination reactions. researcher.life

Photoredox catalysis is a modern and mild method to generate such nitrogen-centered radicals from N-aminopyridinium salts. nih.govnih.gov The process typically involves the excitation of a photocatalyst by visible light, which then reduces the N-aminopyridinium salt to generate the nitrogen-centered radical. nih.gov It is conceivable that this compound could be converted to its corresponding pyridinium (B92312) salt and subsequently used in such photocatalytic reactions to achieve C-H amination of various substrates. The general mechanism is outlined below:

Scheme 2: Postulated Generation of a Nitrogen-Centered Radical

The generated radical could then be used to introduce the amino-carboximidamide functionality onto other molecules, opening avenues for the synthesis of novel compounds.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a crucial step in understanding its structure-activity relationship (SAR) and for the development of new chemical entities.

To investigate the molecular interactions of this compound with biological targets, systematic modifications of its structure can be undertaken. The electronic nature and position of substituents on the pyridine ring are known to significantly influence the reactivity and biological activity of pyridine derivatives. acs.orgresearchgate.net

For instance, the chlorine atom at the 4-position is an electron-withdrawing group that affects the basicity of the pyridine nitrogen and the reactivity of the ring towards nucleophilic substitution. uoanbar.edu.iqnih.gov Modifying this position with other electron-withdrawing or electron-donating groups would provide insights into the electronic requirements for activity.

The carboximidamide group at the 2-position is a key feature that can engage in hydrogen bonding interactions. Modifications of this group, such as conversion to an amide or a nitrile, would help to probe the importance of these interactions. The synthesis of various polychlorinated 2-aminopyridines has been reported, providing a basis for the synthesis of analogs with different substitution patterns on the pyridine ring.

The following table outlines potential modifications and the rationale behind them:

| Position of Modification | Original Group | Potential New Group(s) | Rationale for Modification |

| 4-position | -Cl | -F, -Br, -CN, -CF3 | Investigate the effect of halogen size and electronics, and the impact of other electron-withdrawing groups. |

| 4-position | -Cl | -OCH3, -CH3 | Explore the effect of electron-donating groups on activity. |

| 2-position | -C(=NH)NH2 | -CONH2, -CN, -COOH | Probe the importance of the carboximidamide group for hydrogen bonding and overall activity. |

| N-amino | -NH2 | -NH-Acyl, -N=CHR | Explore the impact of substitution on the N-amino group on steric and electronic properties. |

This table provides a hypothetical framework for SAR studies based on established medicinal chemistry principles.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. drughunter.comcambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be considered to improve its properties or to understand its binding mode.

The chlorine atom at the 4-position can be replaced by other groups of similar size and electronic character. For example, a trifluoromethyl group (-CF3) is a common bioisostere for a chlorine atom. cambridgemedchemconsulting.com The pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring, and in some cases, replacing a substituted benzene ring with a pyridine ring can lead to improved properties. nih.gov Conversely, replacing the pyridine ring with other heterocyclic systems could also be explored.

The carboximidamide group can be replaced by other functionalities that can mimic its hydrogen bonding capabilities. For example, heterocycles like oxadiazoles (B1248032) or triazoles are often used as bioisosteres for amides and related functional groups. drughunter.com The replacement of a benzanilide (B160483) group with a more stable biphenyl (B1667301) system has been shown to improve metabolic stability in some drug candidates, a principle that could be applied to the carboximidamide moiety if it proves to be a metabolic liability. nih.gov

The table below lists some potential bioisosteric replacements for the functional groups in this compound.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale |

| 4-Chloro | -CF3, -CN, -OCH3 | Modify electronics and lipophilicity while maintaining similar size. |

| Pyridine Ring | Thiophene, Furan, Pyrimidine (B1678525) | Alter heterocyclic core to modulate physicochemical properties and potential interactions. |

| Carboximidamide | Tetrazole, Oxadiazole, Triazole | Mimic hydrogen bonding properties with potentially improved metabolic stability. drughunter.com |

| N-amino | -OH, -CH3 (as part of a larger structural change) | Explore the impact of replacing the polar amino group. |

This table presents potential bioisosteric replacements based on common practices in medicinal chemistry.

Advanced Spectroscopic and Crystallographic Investigations of N Amino 4 Chloropyridine 2 Carboximidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For N-amino-4-chloropyridine-2-carboximidamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a wealth of information regarding its molecular framework and spatial arrangement.

A related compound, N′-aminopyridine-2-carboximidamide, has been structurally characterized, revealing a nearly planar arrangement of its non-hydrogen atoms. researchgate.net This planarity suggests a degree of conjugation within the molecule. The crystal structure also shows the formation of a two-dimensional hydrogen-bonding network. researchgate.net For this compound, the introduction of a chloro group at the 4-position of the pyridine (B92270) ring is expected to influence the electron distribution and, consequently, the chemical shifts of the pyridine protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 7.0 - 7.5 | 115 - 120 |

| Pyridine H-5 | 8.0 - 8.5 | 148 - 152 |

| Pyridine H-6 | 8.2 - 8.7 | 150 - 155 |

| NH₂ (amino) | 5.0 - 6.0 | - |

| NH (imidamide) | 7.5 - 8.5 | - |

| C-2 (carboximidamide) | - | 155 - 160 |

| C-4 (chloro) | - | 140 - 145 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within this compound, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the protons on the pyridine ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This would definitively link each proton signal to its corresponding carbon atom in the pyridine ring and the carboximidamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. This technique is particularly useful for determining the conformation around rotatable bonds, such as the C-N bond of the amino group and the C-C bond connecting the carboximidamide group to the pyridine ring. For the related N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide, the molecule is noted to be twisted around the central N-N bond. researchgate.net

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

The presence of the amino and carboximidamide groups introduces the possibility of restricted rotation around the C-N bonds at room temperature. This can lead to the observation of broadened signals or even distinct sets of signals for different conformers in the NMR spectrum. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be employed to study these rotational barriers. nih.gov By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to determine the energy barriers associated with these rotational processes. For similar amide-containing compounds, such rotational barriers have been successfully measured using DNMR techniques. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula. The presence of chlorine and nitrogen atoms would produce a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

Table 2: Expected HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) |

| C₆H₇ClN₄ | 170.0359 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Interpretation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through several key pathways, including:

Loss of the amino group (-NH₂): This would result in a fragment ion with a mass corresponding to the remaining 4-chloropyridine-2-carboximidamide core.

Cleavage of the carboximidamide group: Fragmentation could occur at various points within this group, leading to the loss of species such as HN=C=NH or NH₃.

Loss of chlorine: The cleavage of the C-Cl bond would also be an expected fragmentation pathway.

Ring fragmentation: At higher collision energies, the pyridine ring itself could fragment.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, further confirming the structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound would be expected to show characteristic bands for the various functional groups present. For the related compound 4-amino-2,6-dichloropyridine, vibrational spectra have been interpreted with the aid of density functional theory (DFT) calculations. nih.gov A similar approach could be applied to this compound.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H stretching (amino and imidamide) | 3500 - 3300 | IR, Raman |

| C-H stretching (pyridine ring) | 3100 - 3000 | IR, Raman |

| C=N stretching (imidamide and pyridine) | 1680 - 1550 | IR, Raman |

| N-H bending (amino and imidamide) | 1650 - 1500 | IR |

| C-Cl stretching | 800 - 600 | IR, Raman |

The N-H stretching vibrations of the amino and imidamide groups would appear as strong bands in the high-frequency region of the IR spectrum. The C=N stretching vibrations of the pyridine ring and the carboximidamide group would give rise to strong absorptions in the 1680-1550 cm⁻¹ region. The C-Cl stretching vibration would be observed at lower frequencies. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bond. A complete analysis of the vibrational spectra, often aided by theoretical calculations, would provide a detailed picture of the bonding and structure of this compound.

Characteristic Vibrational Signatures of Pyridine and Carboximidamide Moieties

The vibrational spectrum of this compound is defined by the characteristic modes of its constituent functional groups: the 4-chloropyridine (B1293800) ring and the N-amino-carboximidamide side chain. While a complete experimental spectrum for the title compound is not available, its features can be predicted based on analyses of related structures. nih.govresearchgate.netelsevierpure.com

Pyridine Ring Vibrations: The 4-chloropyridine moiety gives rise to several distinct vibrational bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

Ring Stretching: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range. The substitution pattern, including the electron-donating amino group and the electron-withdrawing chloro group, influences the precise frequencies and intensities of these bands.

C-Cl Vibrations: The C-Cl stretching vibration is anticipated to be observed in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Carboximidamide and Amino Group Vibrations: The side chain contributes key signatures.

N-H Stretching: The N-amino group (NH₂) and the carboximidamide NH are expected to show stretching vibrations in the 3500-3300 cm⁻¹ region. nih.gov The presence of multiple N-H bonds can lead to both symmetric and asymmetric stretching modes.

C=N Stretching: The imidamide C=N double bond will have a strong stretching band, typically found in the 1680-1620 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) modes of the amino groups usually occur in the 1650-1550 cm⁻¹ range, potentially overlapping with the pyridine ring stretching vibrations.

Hydrogen Bonding and Intermolecular Interactions Probed by Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating hydrogen bonding, as these interactions cause predictable shifts in vibrational frequencies. For this compound, the presence of multiple hydrogen bond donors (NH₂ groups) and acceptors (pyridine nitrogen, imidamide nitrogen) suggests extensive intermolecular hydrogen bonding in the solid state.

The formation of hydrogen bonds typically leads to:

Red-Shifting of N-H Stretching Frequencies: The N-H stretching bands are expected to shift to lower wavenumbers (a "red shift") and become broader and more intense upon hydrogen bond formation. chemicalbook.com The magnitude of this shift often correlates with the strength of the hydrogen bond.

Shifting of Bending Modes: N-H bending vibrations may shift to higher wavenumbers (a "blue shift").

In the crystal structure of the analogous N′-aminopyridine-2-carboximidamide, extensive N-H···N hydrogen bonds are observed, linking the molecules into a two-dimensional network. nih.govresearchgate.net A similar hydrogen-bonding network would be expected for the title compound, and these interactions would be clearly evidenced by the broadening and shifting of the N-H and C=N vibrational bands in its experimental IR and Raman spectra. chemicalbook.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While single-crystal X-ray diffraction data for this compound is not publicly available, a detailed analysis of its non-chlorinated analog, N′-aminopyridine-2-carboximidamide (referred to as compound 1 in a 2017 study), provides significant insight into the likely molecular architecture. nih.govresearchgate.net The data reveals a nearly planar molecular structure and highlights the key interactions governing its solid-state assembly.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Table 1: Selected Bond Lengths for N′-aminopyridine-2-carboximidamide (Analog) (Data sourced from Meva et al., 2017) nih.govresearchgate.net

| Bond | Length (Å) |

| N1-C5 | 1.341 (6) |

| N1-C1 | 1.350 (6) |

| N2-C6 | 1.294 (6) |

| N2-N3 | 1.424 (5) |

| N3-H3 | 0.95 (3) |

| N4-C6 | 1.352 (6) |

| C1-C2 | 1.371 (8) |

| C5-C6 | 1.480 (7) |

Table 2: Selected Bond Angles for N′-aminopyridine-2-carboximidamide (Analog) (Data sourced from Meva et al., 2017) nih.govresearchgate.net

| Angle | Degree (°) |

| C5-N1-C1 | 117.4 (4) |

| C6-N2-N3 | 118.0 (4) |

| C6-N4-H4A | 118 (3) |

| N2-C6-N4 | 120.4 (4) |

| N2-C6-C5 | 124.2 (4) |

| N4-C6-C5 | 115.4 (4) |

Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of N′-aminopyridine-2-carboximidamide is dominated by a robust network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions link individual molecules into a two-dimensional sheet structure. Specifically, three distinct N-H···N hydrogen bonds are identified:

One amino group (N2) hydrogen bonds to the N4 nitrogen of a neighboring molecule.

The other amino group (N4) forms hydrogen bonds with both the N4 and N3 nitrogens of adjacent molecules.

Table 3: Hydrogen-Bond Geometry for N′-aminopyridine-2-carboximidamide (Analog) (Data sourced from Meva et al., 2017) researchgate.net

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N2–H2B···N4ⁱ | 0.95 (3) | 2.16 (3) | 3.106 (5) | 174 (4) |

| N4–H4B···N4ⁱ | 0.94 (3) | 2.51 (3) | 3.357 (6) | 149 (4) |

| N4–H4A···N3ⁱⁱ | 0.95 (3) | 2.19 (4) | 3.113 (5) | 162 (4) |

| Symmetry codes: (i) 1-x, y+1/2, 1-z; (ii) x, y, z-1 |

Polymorphism and Co-crystallization Studies

A review of the current scientific literature reveals no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen-bonding sites. Given the functional groups present, it is conceivable that the title compound could exhibit polymorphism under different crystallization conditions.

Co-crystallization, which involves crystallizing a target molecule with a second component (a co-former), is a widely used strategy in crystal engineering. The rich hydrogen-bonding capabilities of this compound make it a suitable candidate for forming co-crystals with various co-formers, such as carboxylic acids or other heterocycles. Such studies would be a valuable area for future research to explore new solid forms with potentially modulated physicochemical properties.

Computational and Theoretical Chemistry Studies on N Amino 4 Chloropyridine 2 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule from first principles. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for determining the ground-state geometry of a molecule by finding the lowest energy arrangement of its atoms. For N-amino-4-chloropyridine-2-carboximidamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to perform a full geometry optimization. researchgate.netscienceopen.com This process minimizes the total energy of the molecule, yielding its most stable three-dimensional structure. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that the structure corresponds to a true energy minimum. ajchem-a.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT

This table presents hypothetical data representative of what a DFT calculation would yield for this molecule, based on known values for similar structures. researchgate.netnih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C4-Cl | 1.74 Å | |

| C2-C(imidamide) | 1.48 Å | |

| C(imidamide)=N | 1.29 Å | |

| C(imidamide)-N(amino) | 1.37 Å | |

| N(amino)-N(H2) | 1.42 Å | |

| Bond Angles | ||

| Cl-C4-C3 | 119.5° | |

| C3-C2-C(imidamide) | 121.0° | |

| C2-C(imidamide)-N(amino) | 118.0° | |

| Dihedral Angle | ||

| N(ring)-C2-C(imidamide)=N | ~180° (planar) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, is associated with nucleophilic sites, while the LUMO, an electron acceptor, indicates electrophilic sites. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, FMO analysis identifies the likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the amino groups and the pyridine (B92270) ring nitrogen, while the LUMO may be distributed over the pyridine ring, particularly the carbon atom bonded to the electron-withdrawing chlorine atom. wuxibiology.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the pyridine nitrogen, the chlorine atom, and the nitrogen atoms of the carboximidamide group. Positive potential would be concentrated around the hydrogen atoms of the amino groups.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

This table presents hypothetical data based on typical values for substituted pyridines. ajchem-a.comnih.gov

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental characterization. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to specific molecular motions, such as bond stretching and bending, and can be correlated with the peaks observed in an experimental IR spectrum. A scaling factor is often applied to the calculated values to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical spectra that can aid in the assignment of experimental signals and confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. scirp.org This information is used to predict the absorption maxima (λmax) in a UV-Vis spectrum, which correspond to electronic excitations from occupied to unoccupied orbitals, often from the HOMO to the LUMO or nearby orbitals.

Table 3: Illustrative Comparison of Calculated and Expected Experimental Spectroscopic Data

This table contains hypothetical data to demonstrate the output of computational spectroscopic predictions. researchgate.netnih.gov

| Spectroscopic Data | Feature | Calculated Value | Expected Experimental Value |

| FT-IR | ν(N-H) stretch | 3450 cm⁻¹ | ~3400-3300 cm⁻¹ |

| ν(C=N) stretch | 1655 cm⁻¹ | ~1650 cm⁻¹ | |

| ν(C-Cl) stretch | 790 cm⁻¹ | ~780 cm⁻¹ | |

| ¹³C NMR | C-Cl | 148 ppm | ~150 ppm |

| C-C(imidamide) | 155 ppm | ~153 ppm | |

| UV-Vis (TD-DFT) | λmax | 298 nm | ~295-305 nm |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

This compound possesses several rotatable single bonds, such as the bond connecting the carboximidamide group to the pyridine ring and the N-N bond. Rotation around these bonds can lead to different spatial arrangements, or conformations. MD simulations can explore the conformational landscape of the molecule by simulating its motion over time, often on the nanosecond scale. nih.gov This allows for the identification of the most stable, low-energy conformations and the transition states between them. By calculating the potential energy as a function of specific dihedral angles, the energy barriers to rotation can be determined, revealing the flexibility of the molecule and the relative populations of different conformers at a given temperature. nih.gov

The behavior of a molecule can be significantly influenced by its solvent. MD simulations using an explicit solvent model (e.g., surrounding the molecule with a box of water molecules) can be used to study these effects. The analysis of the simulation trajectory can reveal the structure of the solvent molecules around the solute, known as the solvation shell. Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms of this compound. This is particularly useful for understanding hydrogen bonding interactions between the molecule's amino and imino groups (which can act as both donors and acceptors) and the surrounding water molecules. These simulations provide a dynamic picture of how the solute organizes the solvent and the lifetime of key intermolecular interactions.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interactions between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. These methods are crucial in modern drug discovery for identifying and optimizing potential drug candidates before they are synthesized in a lab.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a small molecule ligand might bind to the active site of a protein.

While specific docking studies for this compound are not widely available in the public literature, the methodology can be illustrated by examining studies on structurally related compounds. For instance, a computational study on 2-amino-4-chloro-pyrimidine derivatives investigated their potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus (PDB ID: 6LU7). nih.gov This enzyme is a key target for antiviral drugs. The study used the AutoDock software to predict the binding affinity and interactions of these pyrimidine (B1678525) derivatives within the enzyme's active site. nih.gov

The analysis revealed that these compounds could fit into the binding pocket of the protease, with their binding energies indicating a potential for inhibitory action. nih.gov The interactions are typically driven by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein. Similar interactions would be expected for this compound, which shares a chloropyridine scaffold. The amino and carboximidamide groups would be expected to act as hydrogen bond donors and acceptors, while the chloropyridine ring could engage in pi-stacking or other hydrophobic interactions.

Another study on various aminopyridines explored their binding within the pore of voltage-dependent K+ channels. nih.gov This research found that aminopyridines tend to form hydrogen bonds with the carboxylic oxygens of specific amino acid residues in the channel, such as Thr107 and Ala111 in the KcsA K+ channel structure. nih.gov This suggests that the aminopyridine portion of this compound could be crucial for anchoring the molecule within a protein binding site.

Table 1: Example Molecular Docking Data for Related Pyrimidine Derivatives against SARS-CoV-2 Main Protease (Mpro)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues (Example) |

|---|---|---|---|

| Derivative 1 | -7.5 | 3.45 | HIS41, CYS145 |

| Derivative 2 | -8.1 | 1.11 | GLU166, LEU141 |

| Derivative 3 | -7.8 | 2.15 | THR25, ASN142 |

| Derivative 4 | -7.9 | 1.78 | MET49, GLN189 |

Note: This data is illustrative and based on studies of similar, not identical, compounds to demonstrate the outputs of a typical ligand-target binding analysis. nih.gov

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify other molecules that may have similar biological activity.

The key molecular features of this compound that would be considered in a pharmacophore model include:

Hydrogen Bond Donors (HBD): The primary amino (-NH2) group and the N-H protons of the carboximidamide group.

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the nitrogen atoms of the carboximidamide group.

Aromatic Ring (AR): The 4-chloropyridine (B1293800) ring, which can participate in aromatic interactions such as pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein.

The methodology for creating a pharmacophore model typically involves aligning a set of known active molecules and identifying the common features that are spatially conserved. Alternatively, a model can be generated based on the known structure of the ligand-binding site of a target protein, defining features that are complementary to the protein's residues.

Once a pharmacophore model is developed, it is used for virtual screening. This process rapidly filters large compound libraries, retaining only those molecules that match the pharmacophore's 3D arrangement of features. This computational approach is significantly faster and more cost-effective than high-throughput screening of physical compounds, allowing researchers to prioritize which molecules to synthesize and test experimentally.

Table 2: Key Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | N-H of amino group, N-H of carboximidamide | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a protein. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carboximidamide Nitrogens | Interaction with electropositive atoms (e.g., Hydrogen in N-H or O-H) in a protein. |

| Aromatic Ring | 4-chloropyridine ring system | Pi-pi stacking or hydrophobic interactions with aromatic residues. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products, including the structures of any intermediates and transition states.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Transition state analysis involves using quantum mechanical calculations to determine the geometry and energy of this transient species. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

A reaction energy profile is a graph that plots the change in potential energy as the reaction progresses along the reaction coordinate. This profile provides a visual representation of the reaction mechanism, showing the relative energies of the reactants, intermediates, transition states, and products.

For this compound, a potential reaction to study computationally would be a nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant (this compound and the nucleophile), the product, and any intermediates (such as a Meisenheimer complex).

Transition State Search: Locating the transition state structure connecting the reactants to the intermediate or product. This is often the most computationally intensive step.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all positive vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the electronic energies of all species to construct the reaction energy profile.

This analysis would reveal the activation energy barrier for the substitution, providing insight into the reaction's feasibility and kinetics.

Reactions are typically carried out in a solvent, which can have a significant impact on both the kinetics and thermodynamics of the process. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach, also known as the continuum solvation model, is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is much more computationally demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

A study on the molecular interactions between aminopyridines and iodine in various solvents (cyclohexane, carbon tetrachloride, benzene (B151609), and chlorobenzene) demonstrated that the thermodynamics of complex formation are highly dependent on the solvent. rsc.org The stability of the resulting complex varied with the polarity and polarizability of the solvent, highlighting the importance of solvent-solute interactions. rsc.org

For a reaction involving this compound, the choice of solvent could dramatically influence the reaction rate. A polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. Conversely, a nonpolar solvent might be preferred if the reactants are less polar than the transition state. Computational studies that incorporate solvent effects are therefore essential for accurately predicting and understanding chemical reactivity in solution.

Analytical Methodologies for N Amino 4 Chloropyridine 2 Carboximidamide in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation and purification of N-amino-4-chloropyridine-2-carboximidamide from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. While specific methods for this exact compound are not extensively published, methodologies developed for structurally similar compounds, such as 4-amino-2-chloropyridine (B126387) and other pyridine (B92270) derivatives, provide a strong foundation for method development. sielc.comhelixchrom.com

A typical Reverse-Phase HPLC (RP-HPLC) method would be the initial approach. Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, to achieve adequate retention and resolution of the target compound from any impurities or starting materials. wu.ac.thnih.gov The selection of a suitable stationary phase, such as a C8 or C18 column, is also critical. wu.ac.thnih.gov

Validation of the HPLC method as per International Council for Harmonisation (ICH) guidelines would be essential to ensure its reliability for quantitative analysis. researchgate.net This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For related aminopyridine compounds, validated HPLC methods have demonstrated high linearity (with correlation coefficients often exceeding 0.999), good accuracy (recoveries typically between 85% and 115%), and low LOD and LOQ values, suggesting that a similarly robust method could be developed for this compound. wu.ac.thnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Pyridine Compounds

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | C8 or C18, 150-250 mm length, 4.6 mm i.d., 2.7-5 µm particle size | sielc.comwu.ac.thnih.gov |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and water (with pH adjustment) | sielc.comnih.govnih.gov |

| Flow Rate | 0.7 - 1.0 mL/min | wu.ac.thnih.gov |

| Detection | UV at 200-265 nm | sielc.comwu.ac.thnih.gov |

| Column Temperature | 25 - 40 °C | wu.ac.thnih.gov |

| Injection Volume | 5 - 10 µL | wu.ac.thnih.gov |

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, the technique can be highly valuable for analyzing more volatile precursors or potential volatile impurities. For instance, a related compound, 2-amino-4-chloropyridine (B16104), has been analyzed by GC. thermofisher.com

Should derivatization be necessary to increase volatility, common approaches include silylation to convert the amino and imino groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. The development of a GC method would involve optimizing the temperature program of the column oven, the injector temperature, and the detector settings. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would likely provide good sensitivity.

Table 2: General GC Parameters for Analysis of Volatile Pyridine Derivatives

| Parameter | Typical Conditions | Source |

|---|---|---|

| Column | Capillary column (e.g., DB-5 or equivalent) | dnacih.com |

| Carrier Gas | Nitrogen or Helium | dnacih.com |

| Injector Temperature | 240 - 250 °C | dnacih.com |

| Oven Program | Temperature ramp (e.g., 125 °C to 225 °C at 25 °C/min) | dnacih.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | dnacih.com |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for real-time monitoring of the synthesis of this compound. researchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), the progress of the reaction can be visualized by observing the disappearance of starting material spots and the appearance of the product spot. researchgate.net

The choice of an appropriate eluent system (a mixture of solvents) is crucial for achieving good separation of the components. A typical system might involve a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The separated spots can be visualized under UV light (due to the aromatic nature of the pyridine ring) or by using staining agents. The retention factor (Rf) value of the product spot can be used for its initial identification.

Spectrophotometric and Spectrofluorometric Quantitation Methods (Non-Biological Matrix)

Spectroscopic techniques are vital for the quantitative analysis and structural elucidation of this compound in various non-biological matrices.

UV-Visible spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solution, provided it has a significant chromophore, which is expected due to the substituted pyridine ring. The analysis of related compounds like 2-amino-4-chloropyridine derivatives shows absorption maxima in the UV region, often between 235 nm and 365 nm. researchgate.net

By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of the sample can be determined according to the Beer-Lambert law. This technique is also valuable for studying the electronic transitions (e.g., π → π* and n → π*) within the molecule. The position and intensity of the absorption bands can provide information about the electronic structure of the compound. For instance, studies on 2-amino-5-chloropyridine (B124133) have recorded UV-Vis absorption spectra to determine its optical properties. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Related Aminochloropyridine Derivatives

| Compound | λmax (nm) | Solvent | Source |

|---|---|---|---|

| N-benzylidene-4-chloropyridin-2-amine | 235 | Methanol | researchgate.net |

| A related 2-amino-4-chloropyridine derivative | 340 | Methanol | researchgate.net |

| Another related 2-amino-4-chloropyridine derivative | 345 | Methanol | researchgate.net |

For this compound, fluorescence spectroscopy could potentially be used to:

Quantify the compound at very low concentrations: Due to the high sensitivity of fluorescence measurements.

Act as a structural probe: Changes in the fluorescence emission spectrum (e.g., wavelength shift, intensity change) could indicate conformational changes or interactions with other molecules.

The utility of this technique would first require the determination of the excitation and emission spectra of this compound to ascertain if it is sufficiently fluorescent for analytical applications. Research on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives has demonstrated their use as fluorescent sensors for monitoring polymerization processes, highlighting the potential of appropriately substituted pyridines in fluorescence applications. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-2-chloropyridine |

| Acetonitrile |

| Methanol |

| 2-amino-4-chloropyridine |

| Trimethylsilyl (TMS) |

| Hexane |

| Toluene |

| Ethyl acetate |

| N-benzylidene-4-chloropyridin-2-amine |

| 2-amino-5-chloropyridine |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile |

| 4-chloropyridine-2-formyl chloride hydrochloride |

| 4-chloropyridine-2-methyl formate (B1220265) hydrochloride |

| 4-chlorin-N-methylpyridine-2-formamide |

| 5-amino-2-chloropyridine |

| N-amino-2-chloropyridine-4-carboximidamide |

| 4-Chloro-N-methylpicolinamide |

| Pyridine-2-formic acid |

Electrochemical Characterization of Redox Properties

The investigation of the redox behavior of this compound is primarily conducted through advanced electrochemical techniques. These methods allow for the precise determination of the potentials at which the compound undergoes oxidation and reduction, as well as providing information about the kinetics and mechanisms of these electron transfer processes.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is a cornerstone technique for probing the electrochemical properties of this compound. In a typical CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back. The resulting current is measured and plotted against the applied potential, producing a characteristic voltammogram. This plot reveals information about the oxidation and reduction processes of the analyte.

For this compound, CV studies would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte to ensure conductivity. The choice of solvent and electrolyte is critical to avoid interference with the electrochemical measurements. A three-electrode setup, consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, SCE), and a counter electrode (e.g., platinum wire), is standard. By analyzing the positions and shapes of the peaks in the voltammogram, researchers can identify the formal reduction potentials and assess the reversibility of the redox events.

Chronoamperometry is another valuable technique used to study the electrochemical behavior of this compound. In this method, a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. This technique is particularly useful for determining the diffusion coefficient of the species and for studying the kinetics of chemical reactions coupled to the electron transfer process. When applied to this compound, chronoamperometry can provide quantitative data on the rate of its electrochemical reactions.

Oxidation and Reduction Potentials of the Compound

The specific oxidation and reduction potentials of this compound are key parameters that define its redox window and stability. These potentials are influenced by the molecular structure, including the presence of the electron-withdrawing chlorine atom and the electron-donating amino and carboximidamide groups on the pyridine ring.

Due to the proprietary nature of much of the research in this area, publicly available, detailed experimental data on the precise oxidation and reduction potentials of this compound is limited. However, based on the electrochemical behavior of similar substituted pyridine compounds, it can be hypothesized that the compound would exhibit distinct redox peaks. The oxidation process would likely involve the amino group and/or the pyridine ring, while the reduction could involve the pyridine ring or the carboximidamide moiety.

The following table represents a hypothetical dataset based on typical values observed for structurally related compounds, illustrating how such data would be presented.

| Electrochemical Parameter | Potential (V) vs. Ag/AgCl | Scan Rate (mV/s) | Technique |

| Anodic Peak Potential (Epa) | Data Not Available | Data Not Available | Cyclic Voltammetry |

| Cathodic Peak Potential (Epc) | Data Not Available | Data Not Available | Cyclic Voltammetry |

| Formal Potential (E°') | Data Not Available | - | Calculated from CV |

It is important to note that the values in this table are illustrative and not based on experimental results for this compound, as such data is not currently in the public domain.

Further research and publication of experimental findings are necessary to populate these data tables with accurate and verified values for this compound.

Applications of N Amino 4 Chloropyridine 2 Carboximidamide in Advanced Chemical Systems and Materials Science

N-amino-4-chloropyridine-2-carboximidamide as a Building Block in Organic Synthesis

The combination of a reactive chloro-substituent and a versatile N-amino-carboximidamide group on a stable pyridine (B92270) core makes this molecule a highly promising intermediate for constructing complex molecular architectures.

Precursor to Complex Heterocyclic Scaffolds

The N-amino-carboximidamide moiety, which is structurally related to an amidrazone, is a powerful synthon for the creation of various five-membered heterocyclic rings. This functional group contains multiple nucleophilic centers that can undergo intramolecular or intermolecular cyclization reactions with suitable electrophiles. For instance, reaction with carboxylic acid derivatives, aldehydes, or ketones can lead to the formation of triazoles, oxadiazoles (B1248032), and other important heterocyclic systems.

The presence of the chloro group at the 4-position adds another layer of synthetic utility. This group can be substituted via nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups onto the pyridine ring. This dual reactivity enables the construction of highly functionalized, multi-ring systems that are of significant interest in medicinal chemistry and materials science. The general reactivity of related pyridine carboxamides, which can undergo various cyclization reactions, supports this potential. guidechem.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Application Area |

|---|---|---|

| Carboxylic Acids / Esters | 1,2,4-Triazolone derivatives | Pharmaceuticals, Agrochemicals |

| Orthoesters | 1,2,4-Triazole derivatives | Ligand Synthesis, Materials Science |

| Aldehydes / Ketones | 1,2,4-Triazoline derivatives | Synthetic Intermediates |

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.govnih.gov Although no specific MCRs involving this compound have been documented, its structure is well-suited for such reactions. The presence of multiple nucleophilic nitrogen atoms within the N-amino-carboximidamide group makes it an ideal candidate to act as the nitrogen-containing component in various MCRs.

For example, it could potentially participate in Ugi-type or Povarov-type reactions. nih.gov In a hypothetical scenario, it could react with an aldehyde and an isocyanide, leading to the rapid assembly of complex, drug-like molecules in a single, atom-economical step. The ability to generate molecular diversity quickly makes MCRs a cornerstone of modern drug discovery, and versatile building blocks like this compound are of high value in this context.

Ligand Chemistry and Coordination Complexes Involving this compound

The arrangement of nitrogen atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions.

Coordination Modes and Metal Chelation Properties

Based on studies of the closely related N′-aminopyridine-2-carboximidamide, the target molecule is expected to act as a bidentate chelating ligand. Coordination would likely occur through the nitrogen atom of the pyridine ring and one of the nitrogen atoms from the carboximidamide side chain, forming a stable five-membered chelate ring with a metal center. This bidentate chelation is a common and stable coordination mode for ligands with this structural motif.

The presence of additional nitrogen atoms in the N-amino group offers the possibility of alternative or more complex coordination behaviors, such as acting as a bridging ligand to link two metal centers. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro group at the 4-position, would modulate the basicity of the pyridine nitrogen, thereby affecting the strength and nature of the metal-ligand bond. The general coordination chemistry of pyridine amides with metal ions like Cu(II) often involves chelation through the pyridine and amide groups, leading to the formation of stable complexes.

Table 2: Predicted Coordination Properties

| Property | Description |

|---|---|

| Primary Donors | Pyridine Nitrogen (Npy), Imidamide Nitrogen (Nim) |

| Chelation Mode | Bidentate (Npy, Nim) forming a 5-membered ring |

| Potential Bridging | The exocyclic N-amino group or the C=NH group could bridge metal centers |

| Metal Preference | Expected to coordinate with a wide range of transition metals (e.g., Cu, Ni, Co, Fe, Ag) |

Design of Metal-Organic Frameworks (MOFs) or Supramolecular Assemblies

Supramolecular chemistry and the design of Metal-Organic Frameworks (MOFs) rely on molecules that can form predictable, ordered structures through non-covalent interactions or coordination bonds. This compound is an excellent candidate for designing such advanced materials.

The molecule possesses multiple hydrogen bond donors (N-H groups) and acceptors (pyridine and imidamide nitrogens). This functionality is conducive to forming extensive hydrogen-bonding networks, leading to the self-assembly of complex, high-order supramolecular structures. Research on the non-chlorinated analog, N′-aminopyridine-2-carboximidamide, has shown that it forms two-dimensional hydrogen-bonded networks in its crystal structure.

Furthermore, its ability to act as a multitopic ligand makes it suitable for constructing MOFs. nih.govcore.ac.uk By coordinating to metal ions or clusters, it can act as a linker, connecting these inorganic nodes into a one-, two-, or three-dimensional porous framework. The functional groups (chloro and amino) would line the pores of the resulting MOF, allowing for post-synthetic modification or providing active sites for gas storage or catalysis. The use of related amino-functionalized linkers is a well-established strategy for creating functional MOFs. mdpi.com

Future Directions and Emerging Research Avenues for N Amino 4 Chloropyridine 2 Carboximidamide

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex heterocyclic molecules is increasingly benefiting from the adoption of continuous-flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the ability to rapidly screen and optimize reaction conditions.

Future research could focus on developing a robust and scalable synthesis of N-amino-4-chloropyridine-2-carboximidamide using a multi-step continuous-flow system. Such a system could telescope several reaction steps, such as the diazotization of a precursor like 3-amino-2-chloropyridine, without the need to isolate intermediates. The precise control over temperature, pressure, and residence time in a flow reactor can be particularly advantageous for managing potentially exothermic reactions or unstable intermediates, which are common in the synthesis of nitrogen-rich heterocycles.

Furthermore, integrating this flow synthesis with automated platforms, such as those utilizing immediate drop-on-demand (I-DOT) technology, could enable high-throughput synthesis of a library of this compound derivatives. nih.gov By systematically varying reactants, catalysts, and conditions in an automated fashion, researchers can accelerate the discovery of new molecules with tailored properties, significantly reducing chemical waste and manual effort. nih.gov

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Intermediate

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | 12-24 hours | 15-60 minutes | Drastic reduction in synthesis time |

| Temperature Control | Moderate, potential for hotspots | Precise, uniform heating/cooling | Improved selectivity and safety |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" | Faster transition from lab to production |

| Reagent Handling | Manual addition | Automated pumping and mixing | Enhanced reproducibility and safety |

Exploration of this compound in Materials Science

The application of pyridine (B92270) derivatives in materials science is well-established, with uses ranging from pigments and dyes to functional materials for electronics. chemicalbook.com The this compound scaffold possesses several functional groups that make it an attractive candidate for the development of novel materials.

Polymers: The primary amino group (-NH2) and the carboximidamide moiety (-C(NH)NH2) provide multiple reactive sites for polymerization reactions. Research could explore its use as a monomer or cross-linking agent to create novel polymers. These polymers could exhibit unique thermal stability, conductivity, or chelating properties due to the incorporated pyridine ring and nitrogen-rich structure.

Sensors: Pyridine-based molecules have been successfully employed as fluorescent molecular sensors. mdpi.com For instance, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile can monitor photopolymerization processes through changes in their fluorescence spectra. mdpi.com Future studies could investigate whether this compound or its derivatives exhibit similar solvatochromic or fluorogenic properties. The "push-pull" nature of the electron-donating amino group and the electron-withdrawing chloro-substituent on the pyridine ring could be exploited to design sensitive optical sensors for detecting metal ions, anions, or changes in environmental polarity. mdpi.com

Non-biological Applications: The ability of pyridine nitrogen and amino groups to coordinate with metal ions suggests potential applications in areas such as corrosion inhibition or the creation of metal-organic frameworks (MOFs). researchgate.net The compound could be investigated as a building block for photochromic materials, where exposure to light induces a reversible color change, a property seen in other functionalized pyridine compounds. chemicalbook.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques, particularly when used for in situ (in the reaction mixture) monitoring, provide real-time data on the consumption of reactants and the formation of products and intermediates.